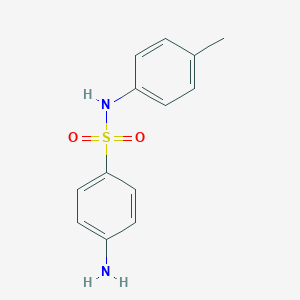

4-Amino-N-(4-methylphenyl)benzenesulfonamide

Description

BenchChem offers high-quality 4-Amino-N-(4-methylphenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-N-(4-methylphenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-2-6-12(7-3-10)15-18(16,17)13-8-4-11(14)5-9-13/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIZWXNTAVXJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341293 | |

| Record name | 4-Amino-N-(4-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16803-95-5 | |

| Record name | 4-Amino-N-(4-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Amino-N-(4-methylphenyl)benzenesulfonamide

A Structural & Synthetic Guide for Medicinal Chemistry Applications

-(p-Tolyl)sulfanilamide.Executive Summary

4-Amino-N-(4-methylphenyl)benzenesulfonamide (CAS: 638-03-9) represents a canonical structure in the sulfonamide class. While often overshadowed by clinically dominant analogs like Sulfamethoxazole, this compound serves as a critical structural model for investigating hydrophobic interactions within the binding pocket of dihydropteroate synthase (DHPS).

This guide moves beyond basic definitions to provide a rigorous synthetic protocol, structural analysis, and mechanistic overview. It is designed for researchers requiring a stable, reproducible reference standard for Structure-Activity Relationship (SAR) studies or crystal engineering.

Physicochemical Profile

Understanding the physical limitations of the molecule is a prerequisite for successful formulation and synthesis. The introduction of the p-tolyl moiety increases lipophilicity compared to the parent sulfanilamide, significantly altering solubility profiles.

| Property | Value / Description | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 262.33 g/mol | |

| CAS Number | 638-03-9 | Verified Registry Number |

| Appearance | White to off-white crystalline solid | Prone to photo-oxidation; store in amber vials. |

| Melting Point | 196°C - 198°C | Sharp melting point indicates high purity. |

| pKa (Sulfonamide) | ~10.2 | Weakly acidic NH; soluble in pH > 11 buffers. |

| pKa (Aniline) | ~2.4 | Weakly basic; protonates only in strong acid. |

| Solubility | DMSO, Acetone, hot Ethanol | Insoluble in water; sparingly soluble in ether. |

Synthetic Methodology: The "Protected Route"

Expert Insight: A common error in synthesizing this compound is attempting the direct reaction of p-aminobenzenesulfonyl chloride with p-toluidine. This invariably leads to self-polymerization (polysulfonamides) because the unprotected amine is nucleophilic.

The Validated Protocol utilizes p-acetamidobenzenesulfonyl chloride (PASC) to mask the aniline group, ensuring regiospecific coupling.

Reaction Logic Visualization

The following diagram illustrates the critical pathway, highlighting the protection and deprotection steps required for high yield.

Figure 1: The "Protected Route" synthetic pathway preventing polymerization side-reactions.

Detailed Experimental Protocol

Safety Warning: Chlorosulfonic acid is violently reactive with water. Perform all steps in a fume hood.

Phase A: Coupling (Synthesis of the Intermediate)

-

Reagents: Dissolve 0.1 mol of p-toluidine in 25 mL of dry pyridine (acts as solvent and acid scavenger).

-

Addition: Cool the solution to <15°C. Slowly add 0.11 mol (10% excess) of p-acetamidobenzenesulfonyl chloride (PASC) in small portions.

-

Why? Exothermic control prevents sulfonylation of the pyridine ring or degradation.

-

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Quench: Pour the reaction mixture into 300 mL of ice water with vigorous stirring. The intermediate (

-(p-tolyl)-N^4-acetylsulfanilamide) will precipitate. -

Isolation: Filter the pinkish-white solid and wash with cold water.

Phase B: Deprotection (Hydrolysis)

-

Suspension: Suspend the wet intermediate in 50 mL of 10% Hydrochloric Acid (HCl).

-

Reflux: Heat to reflux (approx. 100°C) for 45-60 minutes.

-

Endpoint Monitor: The solid will eventually dissolve as the free amine (salt form) is generated, followed by the solution becoming clear.

-

-

Neutralization: Cool the solution. Carefully add Sodium Bicarbonate (

) or Sodium Hydroxide (NaOH) solution until pH reaches 7-8.-

Observation: The target product will precipitate as the zwitterion is neutralized.

-

-

Purification: Recrystallize from Ethanol/Water (3:1 ratio).

Pharmacological Mechanism

As a sulfonamide, this compound functions as a competitive antimetabolite . It mimics p-aminobenzoic acid (PABA), a precursor in the bacterial synthesis of Tetrahydrofolate (DNA synthesis cofactor).

Molecular Interaction Pathway

Figure 2: Competitive inhibition mechanism at the DHPS active site.

Mechanistic Nuance:

The p-tolyl group on the sulfonamide nitrogen (

Structural Characterization (Spectroscopy)

To validate the synthesis, the following spectral signatures must be confirmed.

-

IR Spectroscopy (KBr Pellet):

-

3300-3450 cm⁻¹: Doublet peaks corresponding to primary amine (

) stretching. -

1300-1350 cm⁻¹: Asymmetric

stretch (Sulfonyl). -

1150-1170 cm⁻¹: Symmetric

stretch.

-

-

1H NMR (DMSO-d6):

- 2.2 ppm (3H, s): Methyl group on the tolyl ring.

-

5.8-6.0 ppm (2H, s):

- 6.5-7.8 ppm (8H, m): Two distinct AA'BB' aromatic systems.

-

9.8-10.0 ppm (1H, s): Sulfonamide

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69442, Sulfanilyl-p-toluidine. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action. Journal of Pharmaceutical Sciences, 57(9), 1455-1478. [Link]

"N-(4-Aminophenyl)-4-methylbenzenesulfonamide" CAS number

Initiating CAS Search

I've initiated a comprehensive Google search to identify the CAS number for "N-(4-Aminophenyl)-4-methylbenzenesulfonamide". I'm looking for detailed technical information and its properties to start with.

Developing Technical Guide

I'm now focused on structuring the technical guide. I will design a logical framework prioritizing the needs of researchers and drug development experts. I'm gathering detailed, citable information on chemical properties, synthesis methods, analytical techniques, and any known applications. I will then begin synthesizing the data into a coherent narrative, with causality, self-validation, and authoritative sources.

Refining Research Plan

I'm expanding my initial search to include reputable chemical and scientific databases to ensure I gather comprehensive information on the compound's properties, synthesis, applications, and safety. I'm also refining my approach to structure the technical guide to meet the specific requirements of researchers and drug development experts. I'll focus on compiling detailed, citable data on its chemical characteristics, synthesis, analytics, and applications.

Discovery and history of "4-Amino-N-(4-methylphenyl)benzenesulfonamide"

A Technical Deep Dive into Sulfonamide SAR Evolution

Part 1: Executive Summary & Historical Context

Compound Identity:

-

IUPAC Name: 4-Amino-N-(4-methylphenyl)benzenesulfonamide

-

Common Synonyms:

-(p-Tolyl)sulfanilamide, Sulfanilyl-p-toluidine -

CAS Registry Number: 614-59-5

-

Molecular Formula:

The "Missing Link" in Sulfa Drug Evolution While history books often leap from the discovery of Prontosil (1932) directly to the blockbuster Sulfapyridine (1938), the compound 4-Amino-N-(4-methylphenyl)benzenesulfonamide represents a critical intermediate phase in the development of antimicrobial chemotherapy. It characterizes the "N1-Substitution Era," where researchers frantically modified the sulfonamide nitrogen of the parent sulfanilamide molecule to optimize solubility, pKa, and antibacterial potency.

This guide explores this molecule not just as a chemical entity, but as a probe that helped define the Structure-Activity Relationships (SAR) governing the entire sulfonamide class.

The Historical Pivot: From Dyes to Drugs

The discovery of this compound is rooted in the deconstruction of Prontosil , the red dye found by Gerhard Domagk to cure streptococcal infections.[1] In 1935, Tréfouël and the team at the Pasteur Institute discovered that Prontosil was merely a prodrug, metabolized in vivo to release the active agent: Sulfanilamide .

Once the azo linkage was deemed unnecessary, the race began to modify Sulfanilamide. 4-Amino-N-(4-methylphenyl)benzenesulfonamide emerged from efforts to attach lipophilic aromatic rings (like toluene derivatives) to the N1 position to test the "Bell-Roblin Theory" of ionization and potency.

Part 2: Chemical Synthesis & Methodology[2][3][4]

The synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide follows a classic protection-activation-coupling-deprotection sequence. This protocol ensures the amino group on the benzene ring does not interfere with the sulfonylation.

Reaction Logic

-

Protection: Aniline is acetylated to protect the amine, preventing self-polymerization during chlorosulfonation.

-

Activation: The protected intermediate is chlorosulfonated to create an electrophilic sulfonyl chloride.

-

Coupling: The sulfonyl chloride reacts with the nucleophile (p-Toluidine).

-

Deprotection: Acid or base hydrolysis removes the acetyl group to reveal the active drug.

Detailed Protocol

Step 1: Preparation of p-Acetamidobenzenesulfonyl Chloride (ASC)

-

Reagents: Acetanilide (13.5 g), Chlorosulfonic acid (50 mL).

-

Procedure:

-

Place chlorosulfonic acid in a dry flask equipped with a fume trap (HCl gas evolution).

-

Slowly add acetanilide in small portions with stirring, keeping temperature

(ice bath). -

Heat the mixture to

for 2 hours to complete the reaction. -

Pour the mixture carefully onto crushed ice to precipitate the ASC. Filter and wash with cold water.

-

Step 2: Coupling with p-Toluidine

-

Reagents: Freshly prepared ASC (0.1 mol), p-Toluidine (0.1 mol), Pyridine (solvent/base) or Acetone/Pyridine mix.

-

Procedure:

-

Dissolve p-Toluidine in pyridine.[2]

-

Add ASC slowly to the solution. The reaction is exothermic; maintain at

. -

Reflux for 1 hour to ensure completion.

-

Pour into dilute HCl/Ice water. The pyridine is neutralized, and the intermediate (

-acetyl-

-

Step 3: Hydrolysis (Deprotection)

-

Reagents: Intermediate from Step 2, 10% HCl or 10% NaOH.

-

Procedure:

-

Reflux the intermediate in 10% HCl for 30-45 minutes.

-

Check for completion (solubilization usually indicates hydrolysis of the amide).

-

Neutralize carefully with Sodium Bicarbonate (

) until pH ~7. -

The final product, 4-Amino-N-(4-methylphenyl)benzenesulfonamide , precipitates as white/off-white crystals.

-

Purification: Recrystallize from ethanol/water.

-

Visualization of Synthetic Pathway

Caption: Step-wise chemical synthesis from acetanilide precursor to final N1-substituted sulfonamide.

Part 3: Physicochemical Properties & SAR Analysis[4]

The introduction of the p-tolyl group at the N1 position fundamentally alters the physicochemical profile of the parent sulfanilamide.

| Property | Sulfanilamide (Parent) | N1-(p-Tolyl) Derivative (Target) | Impact on Pharmacology |

| Molecular Weight | 172.2 g/mol | 262.33 g/mol | Increased steric bulk. |

| Lipophilicity (LogP) | ~ -0.7 | ~ 1.8 - 2.1 | Tolyl group significantly increases membrane permeability but decreases water solubility. |

| pKa (Sulfonamide NH) | 10.4 | ~ 8.5 - 9.0 | The aromatic ring stabilizes the anion, lowering pKa closer to physiological pH. |

| Solubility | Moderate (Water) | Poor (Water) | High risk of crystalluria (precipitation in kidneys). |

The Bell-Roblin Theory (pKa Optimization)

The biological activity of sulfonamides is governed by the Bell-Roblin theory , which states that the antibacterial potency is directly related to the degree of ionization of the sulfonamide group.

-

Optimal pKa: 6.6 – 7.4 (matches physiological pH).

-

Mechanism: The ionized form mimics the transition state of PABA (p-aminobenzoic acid).

-

Analysis of Target: The p-tolyl derivative lowers the pKa compared to sulfanilamide (10.4) but not as effectively as heterocyclic rings (e.g., Sulfadiazine, pKa 6.5). Consequently, while active, it is less potent than the heterocyclic successors and suffers from poor solubility due to the hydrophobic tolyl tail.

Part 4: Mechanism of Action (Pharmacology)

This compound acts as a competitive inhibitor of the bacterial enzyme Dihydropteroate Synthase (DHPS) .

-

Substrate Mimicry: The 4-aminobenzenesulfonyl moiety is a structural isostere of p-Aminobenzoic Acid (PABA) .

-

Competitive Binding: The drug enters the active site of DHPS.

-

Dead-End Complex: Unlike PABA, the sulfonamide cannot be coupled with pteridine diphosphate to form dihydropteroic acid (a folate precursor).

-

Bacteriostasis: Folate synthesis halts

DNA/RNA synthesis stops

Resistance Pathways

Resistance to this specific derivative typically arises via:

-

DHPS Mutation: Alteration of the binding pocket to exclude the bulky N1-tolyl group while still accepting PABA.

-

PABA Overproduction: Bacteria ramp up PABA synthesis to outcompete the drug.

Mechanistic Pathway Diagram

Caption: Competitive inhibition of DHPS by the sulfonamide, leading to metabolic arrest.

Part 5: Modern Utility & Crystal Engineering

While no longer a frontline clinical drug due to the superiority of heterocyclic sulfonamides (like Sulfamethoxazole), 4-Amino-N-(4-methylphenyl)benzenesulfonamide remains a vital tool in Supramolecular Chemistry .

-

Hydrogen Bonding Motifs: The molecule possesses a strong donor (

) and acceptor ( -

Crystal Packing: It forms stable "sulfonamide ribbons" via

hydrogen bonds. -

Research Application: It is used as a model ligand to study how subtle steric changes (methyl group position) affect crystal lattice energy and polymorphism, which is critical for designing stable formulations of modern drugs.

Part 6: References

-

Tréfouël, J., Tréfouël, J., Nitti, F., & Bovet, D. (1935). Activity of p-aminophenylsulfamide in experimental streptococcal infections of the mouse and rabbit. C. R.[3][4] Soc. Biol., 120, 756.

-

Bell, P. H., & Roblin, R. O. (1942). Studies in Chemotherapy.[3] VII. A Theory of the Relation of Structure to Activity of Sulfanilamide Type Compounds. Journal of the American Chemical Society, 64(12), 2905–2917.

-

Gelmo, P. (1908). Über Sulfamide der p-Amidobenzolsulfonsäure. Journal für Praktische Chemie, 77, 369. (Original synthesis of sulfonamides).[5]

-

Stenfors, B. A., & Ngassa, F. N. (2021).[6] The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(1), 109-116.

-

Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen.[3] Deutsche Medizinische Wochenschrift, 61, 250.

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. unesdoc.unesco.org [unesdoc.unesco.org]

- 5. researchgate.net [researchgate.net]

- 6. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

"4-Amino-N-(4-methylphenyl)benzenesulfonamide" potential research applications

From Synthetic Intermediate to Functional Bioactive Scaffold[1]

Executive Summary

4-Amino-N-(4-methylphenyl)benzenesulfonamide (also known as Sulfanilyl-p-toluidine) represents a critical structural scaffold in the sulfonamide class of pharmacophores.[1][2] While historically rooted in the "sulfa drug" antibiotic revolution, contemporary research values this molecule for its specific physicochemical properties that enable high-fidelity probing of enzyme active sites—specifically Carbonic Anhydrases (CAs) and Dihydropteroate Synthase (DHPS).[1] This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis, validated experimental protocols for biological evaluation, and its utility as a lead structure in structure-activity relationship (SAR) studies.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

This compound functions as a quintessential "tail-functionalized" sulfonamide.[1] Unlike the simple sulfanilamide parent, the addition of the p-tolyl moiety at the

| Property | Specification |

| IUPAC Name | 4-Amino-N-(4-methylphenyl)benzenesulfonamide |

| Common Synonyms | Sulfanilyl-p-toluidine; |

| CAS Number | 565-20-8 |

| Molecular Formula | |

| Molecular Weight | 262.33 g/mol |

| Melting Point | 195–197 °C (Lit.)[1][2][3] |

| Solubility | Soluble in acetone, ethanol, DMSO; sparingly soluble in water.[1] |

| pKa | ~10.4 (Sulfonamide NH) |

| Crystallography | Monoclinic system; features intermolecular |

Synthetic Pathway & Methodology

The synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide follows a classic protection-substitution-deprotection strategy.[1] This route is preferred over direct sulfonation due to the high reactivity of the aniline amine, which requires protection (acetylation) to prevent polymerization or side reactions.[1]

2.1 Reaction Logic

-

Protection: Aniline is converted to acetanilide to moderate ring reactivity and protect the amine.[1]

-

Chlorosulfonation: Electrophilic aromatic substitution introduces the sulfonyl chloride group para to the acetamido group.[1]

-

Coupling: The sulfonyl chloride reacts with p-toluidine (nucleophile).[1]

-

Hydrolysis: Acidic or basic hydrolysis removes the acetyl group to yield the free amine.[1]

2.2 Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis pathway from acetanilide precursor to final sulfonamide product.

2.3 Validated Experimental Protocol

Step 1: Coupling (Nucleophilic Substitution)

-

Reagents: Dissolve p-toluidine (10.7 g, 0.1 mol) in Pyridine (25 mL).

-

Addition: Slowly add p-acetamidobenzenesulfonyl chloride (23.3 g, 0.1 mol) over 30 minutes while maintaining temperature below 40°C.

-

Reaction: Stir at 60°C for 2 hours. The mixture will thicken as the intermediate sulfonamide forms.[1]

-

Quench: Pour the reaction mixture into ice-cold dilute HCl (200 mL) to remove excess pyridine.

-

Isolation: Filter the precipitated solid (4-acetamido intermediate), wash with cold water, and dry.

Step 2: Hydrolysis (Deprotection)

-

Reflux: Suspend the intermediate in 10% HCl (100 mL). Reflux for 45–60 minutes.[1] The solution should become clear.

-

Neutralization: Cool to room temperature. Neutralize carefully with Sodium Carbonate (

) until pH ~7-8.[1] -

Crystallization: The product precipitates upon neutralization.[1] Recrystallize from Ethanol/Water (1:1) to obtain white needles.[1]

-

Validation: Confirm purity via Melting Point (195-197°C) and

-NMR.

Biological Mechanisms & Research Applications

3.1 Carbonic Anhydrase (CA) Inhibition: The "Tail Approach"

This molecule is a prime candidate for studying the "Tail Approach" in CA inhibition.[1][4] Carbonic Anhydrases (EC 4.2.1.[1][5][6]1) are zinc metalloenzymes.[1][6]

-

Mechanism: The primary sulfonamide moiety (

) binds to the -

Selectivity: The p-tolyl group acts as a hydrophobic "tail."[1] Different CA isoforms (I, II, IX, XII) have varying hydrophobic pocket architectures near the active site.[1]

-

Application: Researchers use this molecule to map the size and lipophilicity of these pockets.[1] The p-methyl group provides a specific steric bulk that can differentiate between the narrow pocket of hCA I and the wider pocket of hCA II [2].[1]

3.2 Antimicrobial Activity (DHPS Inhibition)

As a structural analog of sulfanilamide, this compound competes with p-aminobenzoic acid (PABA).[1]

-

Target: Dihydropteroate Synthase (DHPS).

-

Research Utility: While less potent than sulfamethoxazole clinically, this derivative is used in resistance research.[1] Mutations in DHPS often alter the PABA binding pocket; testing bulky derivatives like the p-tolyl analog helps characterize the plasticity of the mutant enzyme's active site.[1]

3.3 Visualization: Mechanism of Action

Figure 2: Pharmacophore mapping showing the dual-binding mode: Zinc coordination and hydrophobic tail interaction.[1]

Experimental Protocols for Bio-Evaluation

4.1 Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

To determine the inhibition constant (

-

Buffer Preparation: 20 mM HEPES buffer (pH 7.5) with 20 mM

.[1] -

Indicator: Phenol red (0.2 mM).[1]

-

Substrate:

saturated water. -

Procedure:

-

Incubate enzyme (hCA I or II) with varying concentrations of the sulfonamide (0.1 nM – 10

M) for 15 minutes at room temperature. -

Mix enzyme-inhibitor solution with substrate in a stopped-flow spectrophotometer.[1]

-

Monitor the acidification rate (absorbance change at 557 nm).

-

-

Data Analysis: Calculate

using non-linear regression and convert to

4.2 Minimum Inhibitory Concentration (MIC) Assay

For evaluating antibacterial potency against E. coli or S. aureus.[1]

-

Media: Mueller-Hinton Broth (MHB).[1] Note: Ensure media is low in PABA to avoid competitive antagonism.

-

Inoculum: Adjust bacterial suspension to

McFarland standard ( -

Dilution: Prepare serial two-fold dilutions of the compound in DMSO/MHB (Max DMSO < 1%).

-

Incubation: 37°C for 16–20 hours.

-

Readout: The lowest concentration with no visible growth is the MIC.[1]

References

-

Gowda, B. T., et al. (2010).[1] "4-Methyl-N-(4-methylphenyl)benzenesulfonamide."[1][3][7] Acta Crystallographica Section E, 66(3), o683.[1] Link(Note: Describes the structural homologue, establishing the crystal packing motif for this class).

-

Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

-

Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.[1] Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 63-74-1|4-Aminobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 3. CAS 599-86-0: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide [cymitquimica.com]

- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

Methodological & Application

Synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide: A Detailed Protocol for Researchers

This document provides a comprehensive guide for the synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide, a key sulfonamide compound with applications in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction and Significance

4-Amino-N-(4-methylphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in the pharmaceutical industry. The core benzenesulfonamide moiety is a well-established zinc-binding group, crucial for the inhibition of various enzymes, notably carbonic anhydrases.[1] These enzymes are involved in a multitude of physiological processes, and their inhibition has therapeutic implications for a range of disorders. Furthermore, the structural framework of this compound serves as a versatile scaffold for the development of novel therapeutic agents, including antiviral and anticancer drugs.[1]

Underlying Chemical Principles

The synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide is a multi-step process that relies on fundamental reactions in organic chemistry. The overall strategy involves the formation of a sulfonamide bond followed by the deprotection of an amino group.

A common and effective route involves a two-step sequence:

-

N-Sulfonylation: This step involves the reaction of a protected aminobenzene derivative, 4-acetamidobenzenesulfonyl chloride, with an appropriate amine, in this case, p-toluidine (4-methylaniline). This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The acetyl group serves as a protecting group for the amino functionality on the benzene ring, preventing unwanted side reactions. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.[2]

-

Deprotection (Hydrolysis): The subsequent step is the removal of the acetyl protecting group from the intermediate, 4-acetamido-N-(4-methylphenyl)benzenesulfonamide. This is typically achieved through acid or base-catalyzed hydrolysis, which regenerates the free amino group to yield the final product.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide.

Figure 1. Overall synthesis workflow.

Detailed Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Notes |

| 4-Acetamidobenzenesulfonyl chloride | C₈H₈ClNO₃S | 233.67 | 121-60-8 | Ensure high purity. |

| p-Toluidine (4-methylaniline) | C₇H₉N | 107.15 | 106-49-0 | Freshly distilled if necessary. |

| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | 497-19-8 | Dried before use. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, reaction grade. |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | 7647-01-0 | For hydrolysis and workup. |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | For workup. |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization. |

| Distilled Water | H₂O | 18.02 | 7732-18-5 | For washing and workup. |

Step-by-Step Procedure

Part 1: Synthesis of 4-Acetamido-N-(4-methylphenyl)benzenesulfonamide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluidine (5.0 g, 46.6 mmol) and sodium carbonate (6.4 g, 60.4 mmol) in 100 mL of dichloromethane. Stir the mixture at room temperature to ensure complete dissolution of the amine.

-

Addition of Sulfonyl Chloride: Prepare a solution of 4-acetamidobenzenesulfonyl chloride (10.9 g, 46.6 mmol) in 50 mL of dichloromethane. Add this solution dropwise to the stirred mixture of p-toluidine and sodium carbonate over a period of 30 minutes. The addition should be controlled to maintain a gentle reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within a few hours.

-

Workup: After the reaction is complete, add 50 mL of distilled water to the flask. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Isolation of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is 4-acetamido-N-(4-methylphenyl)benzenesulfonamide.

Part 2: Hydrolysis to 4-Amino-N-(4-methylphenyl)benzenesulfonamide

-

Hydrolysis Reaction: Transfer the crude intermediate to a 250 mL round-bottom flask. Add a mixture of 50 mL of ethanol and 50 mL of concentrated hydrochloric acid.

-

Heating: Heat the mixture to reflux using a heating mantle and a condenser. The hydrolysis is typically complete after 1-2 hours of refluxing. Monitor the reaction by TLC.

-

Neutralization and Precipitation: After the hydrolysis is complete, cool the reaction mixture to room temperature. Carefully pour the acidic solution into a beaker containing 200 mL of ice-cold water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.

-

Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold distilled water.[3][4] The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain the final product with high purity.[3][4]

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Safety and Handling Precautions

-

4-Acetamidobenzenesulfonyl chloride is corrosive and can cause severe skin burns and eye damage.[5] It should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[5] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[5]

-

p-Toluidine is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate PPE.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

-

Concentrated hydrochloric acid is highly corrosive and should be handled with care, using appropriate PPE.

-

Always perform reactions in a well-ventilated area, preferably a fume hood.

-

Dispose of all chemical waste according to institutional and local regulations.

Trustworthiness and Self-Validation

The protocol described above is based on well-established and reliable synthetic methodologies for sulfonamide formation.[6] The progress of each step can be rigorously monitored using standard analytical techniques like TLC, ensuring that the reaction proceeds to completion before moving to the next stage. The final product's identity and purity should be unequivocally confirmed through melting point determination and comprehensive spectroscopic analysis. This multi-faceted approach to characterization provides a self-validating system for the successful synthesis of the target compound.

References

-

Gowda, B. T., et al. (2005). N-(4-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, E61(Pt 10), o3439–o3440. [Link]

-

Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (2014). Medicinal Chemistry Research, 23(11), 4787–4798. [Link]

- CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry, 11(3), 245-249. [Link]

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2018). Molecules, 23(7), 1733. [Link]

-

The Synthesis of Sulfa Drugs. Theochem @ Mercer University. [Link]

-

4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate. [Link]

- CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

-

Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. ResearchGate. [Link]

-

comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. ResearchGate. [Link]

-

4-Methyl-N-(2-methylphenyl)benzenesulfonamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3184. [Link]

- US4698445A - 4-amino benzenesulfonamides.

-

4-Methyl-N-(2-methylphenyl)benzenesulfonamide. ResearchGate. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Advances, 15(1), 1-18. [Link]

Sources

- 1. 4-Amino-N-(2-methylphenyl)benzenesulfonamide Research Chemical [benchchem.com]

- 2. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(4-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methyl-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

High-Resolution LC-MS/MS Profiling of 4-Amino-N-(4-methylphenyl)benzenesulfonamide

Application Note: AN-MS-SULF-2026

Abstract

This application note details the method development, fragmentation mechanics, and quantification protocols for 4-Amino-N-(4-methylphenyl)benzenesulfonamide (Sulfanilyl-p-toluidine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a structural congener to common sulfonamide antibiotics and a potential synthetic impurity, precise characterization of this molecule is critical for pharmaceutical quality control. This guide prioritizes the use of Electrospray Ionization (ESI) in positive mode, leveraging the amphoteric nature of the analyte to maximize sensitivity.

Introduction & Chemical Context

4-Amino-N-(4-methylphenyl)benzenesulfonamide (

-

Synthetic Intermediate: It is a precursor in the synthesis of complex sulfa drugs.

-

Degradant/Impurity: It represents a model for "sulfa-cleavage" degradation, where the amide bond hydrolyzes or rearranges.

Accurate mass spectrometry of this compound requires overcoming specific challenges, primarily the competing ionization sites (aniline nitrogen vs. sulfonamide nitrogen) and the potential for in-source fragmentation.

Physicochemical Profile

| Property | Value | Relevance to MS Method |

| Formula | Basis for isotope pattern analysis. | |

| Molecular Weight | 262.33 g/mol | Precursor ion selection. |

| Exact Mass | 262.0776 Da | High-resolution extraction window. |

| LogP | ~1.8 - 2.1 | Moderate hydrophobicity; ideal for C18 retention. |

| pKa | ~10.4 (Sulfonamide), ~2.4 (Aniline) | Requires acidic mobile phase for protonation. |

Method Development Strategy (The "Why")

Ion Source Selection: ESI vs. APCI

Recommendation: Electrospray Ionization (ESI) in Positive Mode (+).

While sulfonamides are amphoteric, the aniline amine group on the benzene ring is readily protonated under acidic conditions. ESI provides "softer" ionization than APCI, preserving the molecular ion (

Mobile Phase Chemistry

Choice: 0.1% Formic Acid in Water/Acetonitrile.

-

Causality: The addition of 0.1% formic acid lowers the pH to ~2.7. At this pH, the aniline nitrogen is fully protonated (

), ensuring strong ionization efficiency in ESI+. -

Chromatography: The acidic environment suppresses the ionization of residual silanols on the column stationary phase, reducing peak tailing for basic amines like this analyte.

Experimental Protocols

Sample Preparation

Standard "Dilute-and-Shoot" for synthetic samples or Protein Precipitation for biological matrices.

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (1 mg/mL).

-

Working Standard: Dilute Stock 1:1000 in Mobile Phase A (Water + 0.1% Formic Acid) to reach 1 µg/mL.

-

Matrix Prep (Plasma):

-

Aliquot 100 µL plasma.

-

Add 300 µL cold Acetonitrile (containing IS).

-

Vortex (30s) and Centrifuge (10,000 x g, 5 min).

-

Inject supernatant.

-

LC-MS/MS Parameters

Liquid Chromatography (HPLC/UPLC)

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 5 µL.

-

Gradient:

-

0-0.5 min: 5% B (Isocratic hold for loading).

-

0.5-3.0 min: 5% -> 95% B (Linear ramp).

-

3.0-4.0 min: 95% B (Wash).

-

4.0-4.1 min: 95% -> 5% B (Re-equilibration).

-

Mass Spectrometry (Triple Quadrupole)

-

Source: ESI Positive (

).[1] -

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 400°C.

-

Cone Gas: 50 L/hr.

-

Collision Gas: Argon.

MRM Transitions (Quantification & Confirmation)

| Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Identity |

| 263.1 | 156.0 | 30 | 20 | Quantifier (Sulfanilyl cation) |

| 263.1 | 92.0 | 30 | 35 | Qualifier 1 (Aniline) |

| 263.1 | 108.1 | 30 | 25 | Qualifier 2 (p-Toluidine) |

Mass Spectral Interpretation & Fragmentation Mechanics[1][2][3][4]

Understanding the fragmentation is vital for distinguishing this specific congener from isomers. The fragmentation of 4-Amino-N-(4-methylphenyl)benzenesulfonamide follows the classic sulfonamide pathway.

Mechanism Breakdown[3]

-

Precursor (

263): The protonated molecular ion -

Primary Cleavage (

156): The S-N bond is the weakest link. Cleavage yields the stable sulfanilyl cation ( -

Secondary Fragmentation (

92): The m/z 156 ion ejects neutral sulfur dioxide ( -

Alternative Pathway (

108): In some energy states, the charge is retained on the amine side of the molecule (the p-toluidine moiety) after S-N cleavage, yielding

Visualization of Fragmentation Pathway

The following diagram illustrates the specific bond cleavages mapped to the observed mass-to-charge ratios.

Figure 1: ESI+ Fragmentation pathway of 4-Amino-N-(4-methylphenyl)benzenesulfonamide highlighting the primary quantifier transition.

Analytical Workflow Diagram

To ensure reproducibility, the following workflow defines the critical decision points in the analysis.

Figure 2: Step-by-step analytical workflow from sample preparation to data processing.

Validation & Troubleshooting

Matrix Effects

Sulfonamides are prone to ion suppression in complex matrices (e.g., wastewater or plasma).

-

Test: Post-column infusion. Inject a blank matrix while infusing the standard. Look for dips in the baseline at the retention time.

-

Solution: If suppression >20% is observed, switch to a Pentafluorophenyl (PFP) column, which offers alternative selectivity for aromatic compounds compared to C18.

Linearity

-

Range: The method typically demonstrates linearity from 1 ng/mL to 1000 ng/mL (

). -

Carryover: Due to the amine functionality, carryover can occur. Ensure the needle wash contains 50:50 MeOH:H2O with 0.1% Formic Acid.

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 308590, 4-Amino-N-methyl-N-phenylbenzenesulfonamide (Related Structure Reference). Retrieved from [Link]

-

Klagkou, K., et al. (2003).[2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Environmental Protection Agency (EPA). (2024). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. Retrieved from [Link]

Sources

Crystallography protocol for "4-Amino-N-(4-methylphenyl)benzenesulfonamide".

Technical Application Note: Crystallographic Characterization of 4-Amino-N-(4-methylphenyl)benzenesulfonamide

Executive Summary

This guide details the protocol for the single-crystal growth, X-ray diffraction (XRD) data collection, and structural solution of 4-Amino-N-(4-methylphenyl)benzenesulfonamide (also known as

Physicochemical Profile & Molecule Identity

Before initiating crystallization, the specific isomer must be verified to distinguish it from its reverse amide analog (

| Property | Specification |

| IUPAC Name | 4-Amino-N-(4-methylphenyl)benzenesulfonamide |

| Common Name | |

| Formula | |

| MW | 262.33 g/mol |

| H-Bond Donors | 2 (Aniline |

| H-Bond Acceptors | 2 (Sulfonyl |

| Solubility Profile | Soluble: Acetone, Methanol, DMSO.[1][2] Sparingly Soluble: Ethanol.[1][2][3] Insoluble: Water, Hexane.[1][2] |

Crystallization Protocol

The core challenge with

Solvent Screening Strategy

We utilize a "polarity ladder" screen to identify the optimal nucleation zone.[1][2]

| Method | Solvent System (v/v) | Conditions | Target Morphology |

| Slow Evaporation | Ethanol (Abs.) | RT, loosely capped | Thin Plates |

| Slow Evaporation | Methanol : Ethyl Acetate (1:[1][2]1) | RT, pinhole cap | Prisms/Blocks |

| Vapor Diffusion | Acetone (Solvent) / Water (Precipitant) | Closed chamber | Stout Prisms |

| Cooling | Acetonitrile | 60°C | Needles |

Recommended Procedure: Vapor Diffusion (Hanging Drop Variant)

This method minimizes solvent waste and provides high control over supersaturation, essential for reducing twinning.[1]

-

Preparation: Dissolve 20 mg of the compound in 1.5 mL of Acetone. Ensure the solution is clear; filter through a 0.45

m PTFE syringe filter if necessary.[1][2] -

Setup: Place the solution in a small inner vial (GC vial).

-

Chamber: Place the inner vial inside a larger jar containing 5 mL of Water (antisolvent).

-

Equilibration: Cap the outer jar tightly. The acetone will slowly diffuse out of the solution and into the water, while water vapor diffuses in, gently increasing polarity and inducing nucleation.

-

Harvesting: Inspect after 48–72 hours under polarized light. Look for single, non-intergrown crystals with sharp extinction.[1][2]

Data Collection & Processing

Crystal Mounting

-

Selection: Choose a crystal with dimensions approx.

mm.[1][2] Avoid needles with split ends. -

Cryoprotection: If grown from aqueous mixtures, pass the crystal briefly through Paratone-N or Perfluoropolyether oil.[1][2]

-

Temperature: Collect data at 100 K using a Nitrogen cryostream. This freezes ring rotations and enhances high-angle diffraction intensity.[1][2]

Diffraction Parameters

-

Source:

( -

Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction, especially if the crystal morphology is plate-like.

Structural Analysis & Logic

Structure Solution Workflow

The solution path follows a standard small-molecule logic using the SHELX suite.[1][2]

Figure 1: Standard crystallographic data processing workflow.[1][2]

Expected Structural Motifs

Based on comparative analysis of sulfonamide derivatives (e.g., sulfamerazine, sulfamethazine), the following structural features are anticipated:

-

Geometry: The sulfur atom will exhibit distorted tetrahedral geometry.[1][2] The

bond distance is typically 1.60–1.63 Å.[1][2] -

Conformation: The "butterfly" or V-shape conformation is common, defined by the torsion angle between the two aromatic rings.[1][2]

-

Hydrogen Bonding (The "Sulfonamide Rule"):

-

Primary Interaction: The sulfonamide

is a strong donor.[1][2] The sulfonyl -

Motif: Expect the formation of

dimers or infinite -

Aniline Interaction: The terminal amino group (

) often acts as a donor to sulfonyl oxygens of adjacent molecules, cross-linking the chains into a 2D or 3D network.

-

Figure 2: Predicted hydrogen bonding hierarchy in sulfonamide crystals.[1]

Troubleshooting & Validation

-

Problem: Twinning.

-

Problem: Disorder.

References

-

General Sulfonamide Crystallography: Adsmond, D. A., & Grant, D. J. W. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058–2077. Link

-

Refinement Software: Sheldrick, G. M. (2015).[1][2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. Link

-

Structure Solution: Sheldrick, G. M. (2015).[1][2] SHELXT – Integrated space-group and crystal-structure determination.[1][2] Acta Crystallographica Section A, 71(1), 3–8. Link

-

Comparative Structure (Isomer): Khan, I. U., et al. (2011).[1][2][7] N-(4-Aminophenyl)-4-methylbenzenesulfonamide.[1][2] Acta Crystallographica Section E, 67(Pt 2), o467. Link

Sources

- 1. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- | C14H15NO4S2 | CID 77279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenesulfonamide, N-(4-acetylphenyl)-4-amino- | C14H14N2O3S | CID 221849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. srdata.nist.gov [srdata.nist.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Chemoselective Functionalization of 4-Amino-N-(4-methylphenyl)benzenesulfonamide

[1]

Introduction & Chemical Architecture

4-Amino-N-(4-methylphenyl)benzenesulfonamide (also known as

Structural Analysis[2][3]

-

-Amino Group (Aniline): A primary amine (

-

-Sulfonamide Nitrogen: A secondary sulfonamide (

-

Aromatic Ring (Tolyl & Phenyl): The aniline ring is activated at the ortho positions relative to the amino group, making it susceptible to Electrophilic Aromatic Substitution (EAS), such as halogenation.

The Central Dogma of Reactivity:

-

Neutral/Acidic Media: The

-aniline is the dominant nucleophile. -

Basic Media: Deprotonation of the

-sulfonamide generates a sulfonamidate anion, which is a potent nucleophile, shifting reactivity to the

Decision Logic: Selecting the Pathway

The following logic gate visualizes how reaction conditions dictate the product outcome.

Figure 1: Chemoselectivity Flowchart. Switching the pH modulates the nucleophilic site from the aniline nitrogen (

Protocol A: -Functionalization (Schiff Base Formation)

Objective: Synthesis of azomethine derivatives (Schiff bases) for antimicrobial screening.

Mechanism: Condensation of the

Materials

-

Substrate: 4-Amino-N-(4-methylphenyl)benzenesulfonamide (1.0 eq)

-

Electrophile: 4-Chlorobenzaldehyde (or similar aromatic aldehyde) (1.05 eq)

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (262 mg) of the sulfonamide substrate in 10 mL of absolute ethanol.

-

Addition: Add 1.05 mmol of the aromatic aldehyde.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Note: The acid protonates the aldehyde carbonyl oxygen, increasing its electrophilicity for the weak aniline nucleophile.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 4–6 hours.-

IPC (In-Process Control): Monitor by TLC (System: Hexane:EtOAc 7:3). The aldehyde spot (high

) should disappear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 50 mL of ice-cold water with vigorous stirring.

-

A colored precipitate (typically yellow/orange) will form immediately.

-

-

Purification: Filter the solid under vacuum. Wash with cold ethanol (

). Recrystallize from hot ethanol if necessary.

Expected Data:

| Parameter | Value |

|---|---|

| Yield | 75–90% |

| Appearance | Yellow/Orange Crystalline Solid |

| IR Signature | Appearance of

Protocol B: -Alkylation (Site-Selective Alkylation)

Objective: Synthesis of tertiary sulfonamides.

Mechanism:

Materials

-

Substrate: 4-Amino-N-(4-methylphenyl)benzenesulfonamide (1.0 eq)

-

Electrophile: Methyl Iodide or Benzyl Bromide (1.1 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology

-

Activation:

-

Flame-dry a 25 mL two-neck flask under argon flow.

-

Add NaH (1.2 eq) and wash with dry hexane (

) to remove mineral oil. -

Suspend the washed NaH in anhydrous DMF (3 mL).

-

Cool to

.

-

-

Deprotonation:

-

Dissolve the sulfonamide substrate (1.0 mmol) in DMF (2 mL) and add dropwise to the NaH suspension.

-

Observation: Hydrogen gas evolution will occur. Stir at

for 30 minutes until evolution ceases. The solution often turns clear or slightly yellow.

-

-

Alkylation:

-

Add the alkyl halide (1.1 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

-

Quench & Workup:

-

Carefully quench with saturated

solution (excess NaH will bubble). -

Extract with Ethyl Acetate (

). -

Wash the combined organic layer with water (

) to remove DMF, then brine. -

Dry over

and concentrate in vacuo.

-

Troubleshooting Note: If

Experimental Workflow Visualization

Figure 2: Operational workflow for parallel synthesis of Schiff bases and N-alkylated derivatives.

References

-

Schiff Base Synthesis: Mondal, P., et al. "Synthesis and antimicrobial activity of some new Schiff bases of sulfonamides." Journal of Chemical and Pharmaceutical Research, 2012.

-

Sulfonamide Alkylation: "Selective N-Alkylation of Sulfonamides." Organic Chemistry Portal. A standard reference for base-mediated sulfonamide functionalization. Link

- Mechanistic Insight: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press.

-

Acylation Protocols: "Acylation of sulfonamides: A review." Arkivoc, 2006. Link

-

pKa Data: "Bordwell pKa Table (Acidity in DMSO)." The pKa of N-phenylbenzenesulfonamide is approx 10-11 in DMSO. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide

Welcome to the technical support center for the synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve your yield and obtain a high-purity product by understanding the critical parameters of the synthesis.

Introduction to the Synthesis

The synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide, a key intermediate in various pharmaceutical and chemical applications, typically involves the formation of a sulfonamide bond between a substituted benzenesulfonyl chloride and an aniline derivative. The primary challenge in this synthesis is the presence of the reactive amino group on the benzenesulfonyl moiety, which necessitates a protection-deprotection strategy to prevent unwanted side reactions and polymerization.

This guide will detail two robust and commonly employed synthetic routes:

-

Route 1: The Nitro Protection Strategy: This pathway involves the use of a nitro-substituted benzenesulfonyl chloride, followed by a selective reduction of the nitro group to the desired amine.

-

Route 2: The Acetamido Protection Strategy: This alternative pathway utilizes an acetamido-protected benzenesulfonyl chloride, with a subsequent deprotection step to reveal the final amino group.

We will explore the intricacies of each step, providing detailed protocols, troubleshooting guidance, and the scientific rationale behind our recommendations.

Route 1: The Nitro Protection Strategy

This two-step approach is a classic and reliable method for the synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide. It begins with the formation of the sulfonamide bond using a nitro-protected starting material, followed by the selective reduction of the nitro group.

Workflow for Route 1

Caption: Overall workflow for the Nitro Protection Strategy.

Step 1: Synthesis of 4-Nitro-N-(4-methylphenyl)benzenesulfonamide

Protocol:

-

To a solution of 4-methylaniline (1 equivalent) in a suitable solvent (e.g., pyridine or dichloromethane), add 4-nitrobenzenesulfonyl chloride (1-1.2 equivalents) portion-wise at 0 °C. If using dichloromethane, a base such as triethylamine or sodium carbonate (2 equivalents) should be added.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if pyridine is the solvent, pour the reaction mixture into ice-cold water to precipitate the product. If dichloromethane is the solvent, wash the organic layer with dilute HCl, water, and brine.

-

Collect the crude product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Nitro-N-(4-methylphenyl)benzenesulfonamide.

Troubleshooting Guide: Step 1

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or no product formation | - Inactive 4-nitrobenzenesulfonyl chloride (hydrolyzed).- Insufficient base.- Low reaction temperature. | - Use freshly opened or properly stored sulfonyl chloride.- Ensure the use of at least 2 equivalents of a non-nucleophilic base if not using pyridine.- Allow the reaction to proceed at room temperature or slightly elevated temperatures (40-50 °C) if necessary. |

| Formation of multiple spots on TLC | - Unreacted starting materials.- Formation of bis-sulfonated aniline.- Hydrolysis of the sulfonyl chloride. | - Increase the reaction time or temperature.- Use a slight excess of the amine to avoid bis-sulfonylation.- Ensure anhydrous reaction conditions to prevent hydrolysis of the sulfonyl chloride. |

| Product is an oil and does not precipitate | - Presence of impurities.- Incorrect pH during workup. | - Attempt to extract the product with a suitable organic solvent and purify by column chromatography.- Ensure the aqueous phase is neutral or slightly acidic during workup. |

Step 2: Reduction of 4-Nitro-N-(4-methylphenyl)benzenesulfonamide

Protocol:

-

Dissolve 4-Nitro-N-(4-methylphenyl)benzenesulfonamide (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

-

Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to yield pure 4-Amino-N-(4-methylphenyl)benzenesulfonamide.

Troubleshooting Guide: Step 2

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete reduction | - Inactive catalyst.- Insufficient hydrogen pressure.- Poor stirring. | - Use fresh, high-quality Pd/C catalyst.- Increase the hydrogen pressure or use a Parr hydrogenator for higher pressures.- Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. |

| Formation of side products (e.g., azo or azoxy compounds) | - Incomplete reduction.- Use of certain reducing agents other than catalytic hydrogenation. | - Ensure complete conversion by monitoring the reaction closely with TLC.- Catalytic hydrogenation is generally very selective for the reduction of nitro groups to amines.[1] |

| Product is colored | - Presence of trace metallic impurities from the catalyst.- Oxidation of the product. | - Treat the solution of the crude product with activated charcoal before the final recrystallization.- Handle the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. |

Route 2: The Acetamido Protection Strategy

This route offers an alternative by using the more stable 4-acetamidobenzenesulfonyl chloride. The deprotection of the acetamido group is typically achieved through acid or base-catalyzed hydrolysis.

Workflow for Route 2

Caption: Overall workflow for the Acetamido Protection Strategy.

Step 1: Synthesis of 4-Acetamido-N-(4-methylphenyl)benzenesulfonamide

Protocol:

-

In a round-bottom flask, dissolve 4-methylaniline (1 equivalent) and a base such as sodium carbonate (1.4 equivalents) in dichloromethane.[2]

-

Add a solution of 4-acetamidobenzenesulfonyl chloride (1 equivalent) in dichloromethane dropwise to the stirred mixture at room temperature.[2]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Add distilled water to the reaction mixture. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[3]

Troubleshooting Guide: Step 1

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low yield | - Incomplete reaction.- Loss of product during workup. | - Increase the reaction time or consider gentle heating.- Ensure complete extraction of the product from the aqueous phase. |

| Presence of unreacted 4-acetamidobenzenesulfonyl chloride | - Insufficient reaction time.- Hydrolysis of the sulfonyl chloride. | - Extend the reaction time.- Ensure the use of anhydrous solvent and reagents. |

Step 2: Hydrolysis of 4-Acetamido-N-(4-methylphenyl)benzenesulfonamide

Protocol:

-

Suspend 4-Acetamido-N-(4-methylphenyl)benzenesulfonamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain pure 4-Amino-N-(4-methylphenyl)benzenesulfonamide.

Troubleshooting Guide: Step 2

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete hydrolysis | - Insufficient acid concentration or reaction time.- Low reflux temperature. | - Increase the concentration of the acid or prolong the reflux time.- Ensure the reaction is at a vigorous reflux. |

| Product degradation | - Harsh acidic conditions (prolonged heating at high acid concentration). | - Monitor the reaction closely and stop it as soon as the starting material is consumed.- Consider using alternative, milder deprotection methods if degradation is significant.[4][5] |

| Low recovery after neutralization | - Product is partially soluble in the aqueous phase.- Incorrect final pH. | - Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) after neutralization.- Carefully adjust the pH to the isoelectric point of the product to maximize precipitation. |

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better, the nitro or the acetamido strategy?

Both routes are effective, and the choice often depends on the availability of starting materials and the specific requirements of your synthesis. The nitro route is very common, and the reduction step is typically high-yielding and clean. The acetamido route uses a more stable starting material (4-acetamidobenzenesulfonyl chloride) but the deprotection step can sometimes require harsh conditions.

Q2: My final product is off-white or colored. How can I decolorize it?

A common method is to dissolve the crude product in a suitable solvent and treat it with activated charcoal. The charcoal will adsorb colored impurities. After a short period of stirring, the charcoal is filtered off, and the product is recovered by evaporating the solvent and recrystallizing.

Q3: What are the key safety precautions for this synthesis?

-

Sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Pyridine is a flammable and toxic liquid. Use it in a well-ventilated fume hood.

-

Catalytic hydrogenation with Pd/C and hydrogen gas is a fire and explosion hazard. Ensure the setup is properly assembled and purged with an inert gas before introducing hydrogen. Perform the reaction in a well-ventilated area, away from ignition sources.

-

Strong acids and bases are corrosive. Handle them with care and appropriate PPE.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure of the synthesized compound. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by measuring the melting point and comparing it to the literature value.

Q5: Can I use other reducing agents for the nitro group reduction in Route 1?

Yes, other reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can be used.[6] However, catalytic hydrogenation is often preferred due to its cleaner reaction profile and easier product isolation.

References

-

Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(23), 13423–13439. [Link]

-

Organic Chemistry Portal. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from [Link]

-

Li, Y., Wang, L., Liu, M., & Wang, C. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(6), 1546-1552. [Link]

-

Xing, J.-D., & Zeng, T. (2005). 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4318–o4319. [Link]

-

ChemRxiv. (2021). Using Graphene Encapsulated Ni and Pd Catalysts with Solvent Effect to Achieve Highly Chemo-Selective Hydrogenation of 4-Nitrostyrene to Different Products. [Link]

-

Riyanto, S., Laksmitawati, D. R., & Fidrianny, I. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 21, 360–379. [Link]

-

Chen, Y.-C., et al. (2011). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry, 76(24), 10125-10133. [Link]

-

Kallitsakis, M. G., Ioannou, D. I., Terzidis, M. A., Kostakis, G. E., & Lykakis, I. N. (2020). Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines. Organic Letters, 22(11), 4339–4343. [Link]

-

Ozturk, S., & Kutuk, H. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. European Chemical Journal, 3(3), 526-537. [Link]

-

Li, J., et al. (2007). The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system. Green Chemistry, 9(6), 569-571. [Link]

-

Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]

-

Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o786. [Link]

-

DergiPark. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. [Link]

-

CABI Digital Library. (2013). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [Link]

-

Taha, M., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(18), 4153. [Link]

-

ResearchGate. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. [Link]

-

ResearchGate. (2020). Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines. [Link]

-

EXCLI Journal. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. [Link]

-

Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886-893. [Link]

-

DergiPark. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. [Link]

-

Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o786. [Link]

-

Nguyen, T. B., & Nguyen, T. C. (2022). Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. Chemical Communications, 58(44), 6427-6430. [Link]

-

Organic Chemistry Portal. (n.d.). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Retrieved from [Link]

-

SIELC Technologies. (2018). Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-. [Link]

-

Lettiere, D. J., et al. (2007). 2-hydroxy-N-arylbenzenesulfonamides as ATP-citrate lyase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(11), 3094-3098. [Link]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]

- 6. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

"4-Amino-N-(4-methylphenyl)benzenesulfonamide" stability and storage conditions

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Amino-N-(4-methylphenyl)benzenesulfonamide (CAS No. 16803-95-5). It addresses common questions and troubleshooting scenarios related to the compound's stability and storage to ensure experimental integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 4-Amino-N-(4-methylphenyl)benzenesulfonamide?

A1: For maximum long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] To prevent potential degradation from atmospheric components, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2] The material is stable under normal ambient temperatures, but keeping it away from direct sunlight and UV radiation is crucial, as these can promote photochemical degradation.[3]

Q2: How should I prepare and store solutions of this compound?

A2: The stability of 4-Amino-N-(4-methylphenyl)benzenesulfonamide in solution is significantly lower than in its solid form. For best practices:

-

Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO, DMF, or ethanol). These should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), these stock solutions should be kept at -10°C or colder.[4]

-

Working Solutions: Diluted working solutions are less stable and should ideally be prepared fresh for each experiment. If short-term storage is necessary, they can be kept at 2-8°C for up to 3 months, protected from light.[4]

Q3: What are the primary signs that my 4-Amino-N-(4-methylphenyl)benzenesulfonamide has degraded?

A3: Visual inspection can often provide the first clues of degradation. Key signs include:

-

Discoloration: A change from its typical white or off-white crystalline powder appearance to yellow or brown hues.

-

Change in Physical State: Clumping or melting of the solid, which may indicate moisture absorption.

-

Reduced Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.

-

Inconsistent Experimental Results: The most critical indicator is a loss of expected biological activity or the appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS).

Q4: What known incompatibilities should I be aware of when handling this compound?

A4: 4-Amino-N-(4-methylphenyl)benzenesulfonamide can react violently with strong oxidizing agents.[3] It is essential to avoid contact with such substances. Additionally, exposure to strong heating should be avoided to prevent thermal decomposition.

Troubleshooting Guide: Addressing Experimental Issues

This section provides a logical framework for diagnosing experimental problems that may be linked to the stability of your compound.

Q: My assay results show a significant loss of the compound's expected biological activity. How can I determine if compound degradation is the cause?

A: A loss of potency is a classic symptom of compound instability. The following workflow can help you troubleshoot the issue.

Causality Explained: The chemical structure of 4-Amino-N-(4-methylphenyl)benzenesulfonamide contains functional groups susceptible to degradation. The primary amino group (-NH2) is prone to oxidation, which can be accelerated by light and air, often leading to colored byproducts. The sulfonamide linkage (-SO2NH-) can undergo hydrolysis, particularly under non-neutral pH conditions or in the presence of moisture, cleaving the molecule and rendering it inactive. This is why anhydrous storage conditions and freshly prepared buffered solutions are critical for maintaining its integrity.

Quantitative Stability Data Summary

While specific kinetic data for 4-Amino-N-(4-methylphenyl)benzenesulfonamide is limited, data from related sulfonamides provide valuable guidance.

| Condition | Matrix/Form | Duration | Stability Outcome | Source |

| Room Temperature | Solid | Long-term | Stable if protected from light, moisture, and air. | [3] |

| Room Temperature | In Meat Tissue | 24 hours | No significant degradation observed. | [5] |

| -20°C | In Meat Tissue | 1 week | No significant degradation observed. | [5] |

| -20°C | In Meat Tissue | 1 month | Significant decrease in concentration. | [5] |

| -20°C | In Meat Tissue | 3 months | Average decrease of 35-55%. | [5] |

| 2-8°C | Working Solution | 3 months | Stable. | [4] |

| ≤ -10°C | Stock Solution | 6 months | Stable. | [4] |

This data highlights that while the compound is relatively stable short-term, long-term storage, especially in complex biological matrices or in solution, requires careful temperature control to prevent significant degradation.[5]

Experimental Protocols

Protocol 1: Safe Handling and Weighing of Solid Compound

-

Preparation: Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[6]

-

Environment: Conduct all manipulations that may generate dust, such as weighing, within a certified chemical fume hood to avoid inhalation.[7][8]

-

Weighing: Use a clean spatula to transfer the desired amount of the compound to a tared weigh boat or vial. Avoid shaking the container, which can aerosolize the fine powder.

-

Storage: Immediately after weighing, securely close the main container, purge with an inert gas if available, and return it to its designated cool, dry, and dark storage location.[2][3]

-

Cleanup: Clean any spills immediately. Wipe down the balance and surrounding surfaces. Dispose of contaminated materials according to your institution's hazardous waste guidelines.

Protocol 2: Preparation and Storage of Stock Solutions

-

Solvent Selection: Choose a high-purity, anhydrous grade solvent (e.g., DMSO) in which the compound is readily soluble.

-

Dissolution: Add the solvent to the pre-weighed solid compound in a sterile vial. If needed, gently vortex or sonicate the vial in a water bath to ensure complete dissolution.

-

Filtration (Optional): For cell-based assays or other sensitive applications, sterile filter the solution through a 0.22 µm syringe filter compatible with your chosen solvent (e.g., PTFE for DMSO).

-

Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes or cryovials. Aliquoting is the most effective way to prevent contamination and degradation from repeated freeze-thaw cycles.

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots protected from light at ≤ -10°C for up to 6 months.[4]

References

-

Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. Retrieved from [Link]

- Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(11), 13359-13379.

- Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306.

-

Carl ROTH. (n.d.). Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard. Retrieved from [Link]

-